1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4-methylpyrimidin-2-yl)urea
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Description
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4-methylpyrimidin-2-yl)urea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific research community. BPTU is a urea derivative that has been shown to have potential applications in various fields including medicine, agriculture, and materials science. In
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Polyfunctionality with Heterocycles
The synthesis of novel heterocycles, such as thienopyrimido-1,2,4-triazoles, involves reactions with substituted amino compounds, showcasing the potential of complex urea derivatives in creating bioactive heterocyclic compounds (El-Gazzar et al., 2002).
Microwave-assisted Biginelli Reaction
This method highlights the synthesis of oxygen-bridged tetrahydropyrimidines, indicating the versatility of urea derivatives in facilitating novel cycloaddition reactions and creating complex molecular architectures (Gümüş et al., 2017).
Catalytic Oxidative Carbonylation
Demonstrates the synthesis of ureas and related compounds via catalytic oxidative carbonylation, highlighting the importance of such compounds in the development of valuable molecules for various applications (Mancuso et al., 2015).
Potential Applications
Anti-microbial and Cytotoxicity Studies
Novel urea derivatives have been synthesized and evaluated for their inhibitory effects, showcasing the potential for antimicrobial applications and cytotoxicity against cancer cell lines, highlighting the biomedical relevance of these compounds (Shankar et al., 2017).
Inhibitors of Kidney Urea Transporter
Research into triazolothienopyrimidine derivatives as inhibitors of the kidney urea transporter UT-B suggests potential therapeutic applications for conditions requiring modulation of urea transport (Anderson et al., 2012).
Functionalized Heterocycles for Catalysis
The development of functionalized heterocycles, including the use of urea derivatives in catalytic processes, underscores the utility of these compounds in synthetic chemistry and catalysis, offering pathways to environmentally friendly and efficient synthetic strategies (Wilkins et al., 2015).
properties
IUPAC Name |
1-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-(4-methylpyrimidin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-11-7-9-17-14(19-11)21-15(22)18-8-4-10-24-16-20-12-5-2-3-6-13(12)23-16/h2-3,5-7,9H,4,8,10H2,1H3,(H2,17,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJRKAWGPTYWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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